Synthetic Application: Exclusive Intermediate for 5-Fluoro-4-methoxy-1H-indazol-3-amine
3,6-Difluoro-2-methoxybenzonitrile serves as the direct starting material for the synthesis of 5-fluoro-4-methoxy-1H-indazol-3-amine (CAS 1240518-48-2), a fluorinated indazole building block of pharmaceutical relevance. The reaction proceeds via cyclization with hydrazine monohydrate (10 equiv.) in ethanol under reflux overnight, yielding 8.4 g of the indazolamine product (25% yield) from a 30 g (184 mmol) scale of the starting benzonitrile . This transformation exploits the specific 3,6-difluoro-2-methoxy substitution pattern, where the fluorine at the 6-position and the nitrile at the 1-position enable intramolecular cyclization to form the indazole core. Alternative difluorobenzonitrile isomers (e.g., 2,4-difluorobenzonitrile or 3,4-difluorobenzonitrile) lack the appropriate fluorine positioning relative to the nitrile and methoxy groups to undergo this specific indazole-forming cyclization, making 3,6-difluoro-2-methoxybenzonitrile the only viable starting material for this particular scaffold.
| Evidence Dimension | Synthetic utility for indazole formation |
|---|---|
| Target Compound Data | Produces 5-fluoro-4-methoxy-1H-indazol-3-amine; 25% isolated yield |
| Comparator Or Baseline | Other difluorobenzonitrile isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-DFBN) cannot form this specific indazole product due to incorrect fluorine substitution pattern |
| Quantified Difference | Not applicable; binary synthetic feasibility (feasible vs. infeasible) |
| Conditions | Hydrazine monohydrate (10 equiv.), ethanol, reflux overnight, 30 g scale |
Why This Matters
Procurement of this specific substitution pattern is non-negotiable for medicinal chemistry programs requiring the 5-fluoro-4-methoxy-1H-indazol-3-amine scaffold.
